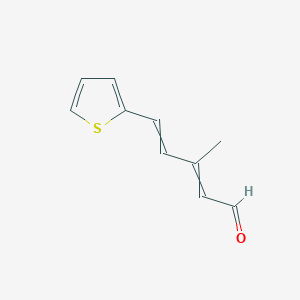
1-(3,3-Dimethoxypropoxy)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethoxypropoxy)-3-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 3-methoxy group and a 3,3-dimethoxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Dimethoxypropoxy)-3-methoxybenzene typically involves the reaction of 3-methoxyphenol with 3,3-dimethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Dimethoxypropoxy)-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3,3-Dimethoxypropoxy)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3,3-Dimethoxypropoxy)-3-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors in biological systems.
Comparison with Similar Compounds
- 1-(3,3-Dimethoxypropoxy)-4-methoxybenzene
- 1-(3,3-Dimethoxypropoxy)-2-methoxybenzene
- 1-(3,3-Dimethoxypropoxy)-3-ethoxybenzene
Uniqueness: 1-(3,3-Dimethoxypropoxy)-3-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions in various chemical and biological contexts. The presence of both methoxy and dimethoxypropoxy groups provides a distinct set of properties that can be leveraged in different applications.
Properties
CAS No. |
144852-08-4 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(3,3-dimethoxypropoxy)-3-methoxybenzene |
InChI |
InChI=1S/C12H18O4/c1-13-10-5-4-6-11(9-10)16-8-7-12(14-2)15-3/h4-6,9,12H,7-8H2,1-3H3 |
InChI Key |
MVJRWJAZRYTKOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)
![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)



![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)

![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)




